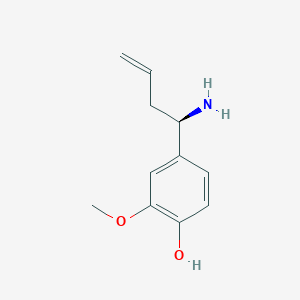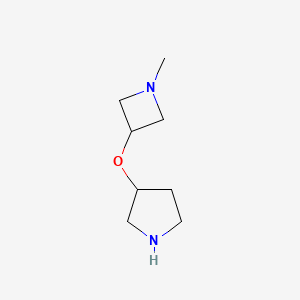![molecular formula C11H15ClN2 B12976406 2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)
2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride is a spirocyclic compound characterized by a unique three-dimensional structure. This compound belongs to the class of spiro[3.3]heptanes, which are known for their distinctive spatial configurations and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride typically involves multi-step reactions. One common method includes the cyclization of di-electrophiles and di-nucleophiles. This process often involves the use of dichloroketene and olefins through successive [2+2] cycloadditions . Another approach involves double substitution reactions, which offer higher yields and often eliminate the need for purification through chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, are likely applied to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons .
Applications De Recherche Scientifique
2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-amino-2-thiaspiro[3.3]heptane hydrochloride
- 2-azaspiro[3.3]heptane-6-carboxylic acid
- 6-benzyl-2-phenyl-2,6-diazaspiro[3.3]heptane
Uniqueness
2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of stability, reactivity, and biological activity, making it a valuable tool in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H15ClN2 |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
2-phenyl-2,6-diazaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-4-10(5-3-1)13-8-11(9-13)6-12-7-11;/h1-5,12H,6-9H2;1H |
Clé InChI |
BOPOYUDUVHBOSF-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1)CN(C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)



![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)

![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)





